![molecular formula C26H17N3O B2534392 2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile CAS No. 324066-72-0](/img/structure/B2534392.png)

2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

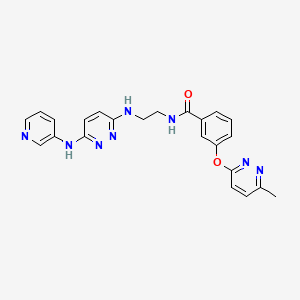

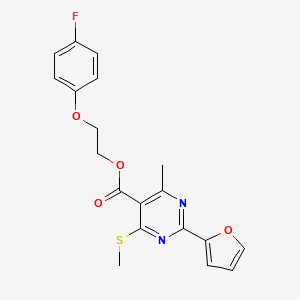

The synthesis of this compound involves the condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with 3-formyl-6-methylchromone and p-chlorobenzaldehyde in absolute ethanol containing a few drops of hydrochloric acid .Molecular Structure Analysis

The structure of this compound was established via correct elemental analyses and spectroscopic data . The IR spectrum showed the absence of 3400-3100 cm-1. Also, the compound showed the presence of C=O function at 1640 and C-O at 1069 cm-1 which confirmed the presence of the pyranone ring .Chemical Reactions Analysis

The compound was used as a suitable intermediate for the synthesis of some new heterocycles bearing a furan nucleus in their structures . When the compound was allowed to react with hydrazines such as hydrazine hydrate and phenylhydrazine, the obtainable product did not show an absorption band attributed to C/N function near 2200 cm-1 and it also showed violet coloration with iron Ш chloride which confirmed the presence of a phenolic OH group in their structures .Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Amino-4,5-diphenylfuran-3-carbonitrile serves as a versatile building block for synthesizing a variety of compounds with significant anti-inflammatory and antimicrobial properties. A study by Kumar, Chauhan, and Drabu (2011) demonstrated the synthesis of substituted benzylidene acetophenone and diphenylpyridine-3-carbonitrile derivatives, showing good anti-inflammatory activity compared to the standard drug indomethacin, and significant activity against gram-negative bacteria (E. Coli) and gram-positive bacteria (S. aureus) compared to the standard drug ofloxacin (Kumar, Chauhan, & Drabu, 2011).

Heterocyclic Synthesis

The compound has been utilized as a core structure for creating novel heterocyclic compounds. El-Shahawi and El-ziaty (2017) explored its use in synthesizing new furo[2,3-d]pyrimidin-4(3H)-one and 4H-furo[2,3-d][1,3]oxazin-4-one derivatives, showcasing its utility in developing a diverse range of heterocyclic compounds with potential biological activities (El-Shahawi & El-ziaty, 2017).

Biological Activity Studies

Research on furan derivatives synthesized from 2-amino-4,5-diphenylfuran-3-carbonitrile has indicated their potential as antibacterial and antifungal agents. Loğoğlu et al. (2010) synthesized and characterized several organic compounds from this derivative, demonstrating activity against various bacteria and fungi, suggesting its usefulness in developing new antimicrobial agents (Loğoğlu, Yılmaz, Katırcıoğlu, Yakut, & Mercan, 2010).

Antifungal and Antimicrobial Derivatives

Further studies have focused on the synthesis of benzotriazole derivatives incorporating 2-aminothiophene-3-carbonitrile and other compounds, showing promising antimicrobial and antifungal activities. These derivatives highlight the compound's potential as a precursor for various bioactive molecules with potential applications in treating infectious diseases (Al-Omran, El-Khair, & Mohareb, 2002).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit or promote certain biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The presence of a prenyl chain in some indole derivatives makes these compounds more lipophilic, which plays an important role in their antioxidant activity . This suggests that the lipophilicity of the compound could influence its bioavailability.

Result of Action

Indole derivatives have been reported to show various biologically vital properties . For instance, some indole derivatives displayed moderate inhibitory activity against α-glucosidase .

Properties

IUPAC Name |

2-[(E)-1H-indol-3-ylmethylideneamino]-4,5-diphenylfuran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17N3O/c27-15-22-24(18-9-3-1-4-10-18)25(19-11-5-2-6-12-19)30-26(22)29-17-20-16-28-23-14-8-7-13-21(20)23/h1-14,16-17,28H/b29-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYVLUHZOPVFCV-STBIYBPSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CNC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2534309.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2534315.png)

![N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2534317.png)

![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)

![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide](/img/structure/B2534323.png)

![(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B2534325.png)